molecular formula C29H56N10O7 B3028222 Sligrl-NH2 CAS No. 171436-38-7

Sligrl-NH2

货号 B3028222
CAS 编号: 171436-38-7
分子量: 656.8 g/mol
InChI 键: SGPMJRPYYIJZPC-JYAZKYGWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SLIGRL-NH2 is an agonist peptide derived from the N-terminus of protease-activated receptor-2 (PAR2). It activates PAR2 (EC50 5 μM) and facilitates gastrointestinal transit in mice in vivo . It is a 6 amino acid peptide derived from the N-terminus (aas 39-44) of protease-activated receptor-2 (PAR2) .


Molecular Structure Analysis

The molecular weight of SLIGRL-NH2 is 656.82 . Its molecular formula is C29H56N10O7 . The sequence of the peptide is SLIGRL, with a modification of Leu-6 = C-terminal amide .


Chemical Reactions Analysis

SLIGRL-NH2 is known to activate PAR2, which can stimulate gastric and intestinal smooth muscle contraction . It has been used in research to study the effects of PAR2 activation on various biological processes .


Physical And Chemical Properties Analysis

SLIGRL-NH2 is soluble to 1 mg/ml in water . It is stored at -20°C .

科学研究应用

Therapeutic Effects on Constipation

  • Application Summary: Sligrl-NH2, a protease-activated receptor 2 (PAR-2) agonist, has been studied for its therapeutic effects on constipation in Sprague-Dawley (SD) rat models .
  • Methods of Application: Loperamide was injected subcutaneously to induce constipation in SD rats twice a day for 3 days. The rats were then administered with different dosages of Sligrl-NH2 or prucalopride (a positive control). The control and constipation group received 1× PBS under the same pattern .
  • Results: The study found that Sligrl-NH2 had a therapeutic effect on loperamide-induced constipation in SD rats. It improved food intake, water intake, the number of stool pellets, weight, and fecal water content. It also affected the expression of anoctamin-1, c-kit, PAR-2, and neurotransmitters vasoactive intestinal peptide (VIP) and substance P (SP) .

Enhancement of Inflammatory Mechanisms

  • Application Summary: Sligrl-NH2 has been found to enhance innate and inflammatory mechanisms induced by lipopolysaccharide in macrophages from C57BL/6 mice .
  • Methods of Application: Peritoneal macrophages obtained from C57BL/6 mice were incubated with Sligrl-NH2 and/or lipopolysaccharide (LPS), and the phagocytosis of zymosan fluorescein isothiocyanate (FITC) particles; nitric oxide (NO), reactive oxygen species (ROS), and cytokine production; and inducible NO synthase (iNOS) expression in macrophages co-cultured with PAR-2-AP/LPS were evaluated .
  • Results: The study found that co-incubation of macrophages with Sligrl-NH2 and LPS enhanced LPS-induced phagocytosis; production of NO, ROS, and the pro-inflammatory cytokines interleukin (IL)-1β, tumour necrosis factor (TNF)-α, IL-6, and C–C motif chemokine ligand (CCL)2; and iNOS expression. It also impaired the release of the anti-inflammatory cytokine IL-10 after 4 h of co-stimulation .

Facilitation of Gastrointestinal Transit

  • Application Summary: Sligrl-NH2 has been found to facilitate gastrointestinal transit in mice in vivo .
  • Results: The study found that Sligrl-NH2 activates PAR-2 and facilitates gastrointestinal transit in mice .

Stimulation of Gastric and Intestinal Smooth Muscle Contraction

  • Application Summary: Sligrl-NH2 has been found to stimulate gastric and intestinal smooth muscle contraction .
  • Results: The study found that Sligrl-NH2 activates PAR-2 and stimulates gastric and intestinal smooth muscle contraction .

Pruritogen in Mice

  • Application Summary: Sligrl-NH2 has been found to act as a pruritogen, causing scratching behavior in mice .
  • Results: The study found that Sligrl-NH2 activates PAR-2 and causes scratching behavior in mice .

Protection Against Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Injury

  • Application Summary: Sligrl-NH2 has been found to protect against small intestinal injury induced by NSAIDs via the ERK signaling pathway .
  • Methods of Application: Rats were randomly divided into control, model, PAR-2 agonist group (SLIGRL-NH2 group), control peptide group (LRGILS-NH2 group), and ERK blocker group. Morphological changes of mucous membrane of small intestine were observed, and the expression of tryptase, PAR-2, and p-ERK1/2 was measured .
  • Results: The study found that further use of PAR-2 activator (SLIGRL-NH2) showed that ulcers and even perforation increased in small intestinal mucosal injury compared with the model group. This study also found that blocking ERK1/2 could greatly reduce intestinal damage in rats with NSAIDs induced and caused by PAR-2 activator if ERK blocker was administered in advance .

未来方向

SLIGRL-NH2 continues to be a valuable tool in research, particularly in studies investigating the role of PAR2 in various biological processes. Future research may continue to explore its effects on different cell types and in different disease models. As our understanding of PAR2 and its role in health and disease continues to grow, so too may the applications of SLIGRL-NH2 .

属性

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMJRPYYIJZPC-JYAZKYGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56N10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sligrl-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sligrl-NH2
Reactant of Route 2
Sligrl-NH2
Reactant of Route 3
Reactant of Route 3
Sligrl-NH2
Reactant of Route 4
Sligrl-NH2
Reactant of Route 5
Sligrl-NH2
Reactant of Route 6
Sligrl-NH2

Citations

For This Compound
926
Citations
SG Shimada, KA Shimada, JG Collins - European journal of pharmacology, 2006 - Elsevier
We examined whether the proteinase-activated receptor-2 (PAR2) agonist, H-Ser-Leu-Ile-Gly-Arg-Leu-NH 2 (SLIGRL-NH 2 ), could induce scratching behavior in mice. Intradermal …
Number of citations: 140 www.sciencedirect.com
B Al-Ani, M Saifeddine… - Canadian journal of …, 1995 - cdnsciencepub.com
We have studied the actions of the proteinase-activated-receptor-2 (PAR 2 )-activating polypeptide, SLIGRL-NH 2 (SLI-NH 2 ), in rat aorta and in gastric longitudinal muscle preparations…
Number of citations: 199 cdnsciencepub.com
Y Zhang, T Ge, P Xiang, H Mao, S Tang… - Drug Design …, 2018 - Taylor & Francis
Full article: Therapeutic effect of protease-activated receptor 2 agonist SLIGRL-NH2 on loperamide-induced Sprague-Dawley rat constipation model and the related mechanism Skip to …
Number of citations: 15 www.tandfonline.com
N Kawao, M Nagataki, K Nagasawa, S Kubo… - … of Pharmacology and …, 2005 - ASPET
We investigated proteinase-activated receptor-2 (PAR 2 )-triggered signal transduction pathways causing increased prostaglandin E 2 (PGE 2 ) formation in human lung-derived A549 …
Number of citations: 74 jpet.aspetjournals.org
J Sun, W Dou, H Shen, J Hu - Pharmacology, 2014 - karger.com
Background: Proteinase-activated receptor 2 (PAR2) may be implicated in skin disorders. Intracellular calcium mobilization is a key step in PAR2-induced signaling. Aims: In this study, …
Number of citations: 2 karger.com
MG Devlin, B Pfeiffer, B Flanagan… - Journal of peptide …, 2007 - Wiley Online Library
… The results of this study indicate the potential of carboxyl terminal extensions to H-SLIGRL-NH2 to increase the potency of PAR2 agonists. Specifically, extensions using amino acids …
Number of citations: 10 onlinelibrary.wiley.com
H Nishikawa, K Kawai, M Tanaka, H Ohtani… - … of Pharmacology and …, 2005 - ASPET
Protease-activated receptor-2 (PAR-2) plays an extensive role in the regulation of digestive exocrine secretion. The present study examined whether PAR-2-related peptides could …
Number of citations: 13 jpet.aspetjournals.org
B Al‐Ani, M Saifeddine, A Kawabata… - British journal of …, 1999 - Wiley Online Library
Rat proteinase‐activated receptor‐2 (PAR 2 ) variants were stably expressed in rat KNRK cells: (a) wild‐type (wt)–PAR 2 ; (b) PAR 2 PRR, with the extracellular loop 2 (EL‐2) sequence …
Number of citations: 80 bpspubs.onlinelibrary.wiley.com
K Moriyuki, M Nagataki, F Sekiguchi, H Nishikawa… - Regulatory peptides, 2008 - Elsevier
Proteinase-activated receptor-2 (PAR2) plays a dual role in the respiratory system, being pro- and anti-inflammatory. In human lung epithelial cells (A549), PAR2 activation causes …
Number of citations: 24 www.sciencedirect.com
A Barra, AF Brasil, TL Ferreira… - Inflammation …, 2022 - Springer
Objective This study was conducted to investigate the effects of the synthetic PAR2 agonist peptide (PAR2-AP) SLIGRL-NH 2 on LPS-induced inflammatory mechanisms in peritoneal …
Number of citations: 1 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。